molecular formula C9H7ClN2O2 B11722375 5-Nitrosoquinolin-8-ol hydrochloride

5-Nitrosoquinolin-8-ol hydrochloride

Cat. No.: B11722375
M. Wt: 210.62 g/mol
InChI Key: XOBFMSKNOIOVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitrosoquinolin-8-ol hydrochloride is a chemical compound derived from quinoline. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its nitroso group attached to the quinoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nitrosoquinolin-8-ol hydrochloride can be synthesized by treating a solution of quinoline-8-ol in concentrated hydrochloric acid and water with sodium nitrite at low temperatures (0-4°C) in an ice-salt bath . This reaction results in the formation of 5-nitrosoquinolin-8-ol, which can then be converted to its hydrochloride salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistent reaction conditions.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 5-Nitrosoquinolin-8-ol hydrochloride is unique due to its specific nitroso group, which imparts distinct chemical reactivity and biological activity. Its ability to generate ROS and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-nitrosoquinolin-8-ol;hydrochloride

InChI

InChI=1S/C9H6N2O2.ClH/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8;/h1-5,12H;1H

InChI Key

XOBFMSKNOIOVNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)N=O.Cl

Origin of Product

United States

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